
4-Bromo-7-chloroisoquinoline-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-7-chloroisoquinoline-1-carbonitrile is a heterocyclic organic compound with the molecular formula C10H4BrClN2. It is characterized by the presence of both bromine and chlorine atoms attached to an isoquinoline ring, along with a nitrile group. This compound is known for its unique reactivity and selectivity, making it valuable in various research and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-7-chloroisoquinoline-1-carbonitrile typically involves the halogenation of isoquinoline derivatives. One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst . The reaction conditions are generally mild, and the process is known for its functional group tolerance and high yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale halogenation reactions using appropriate halogenating agents. The process is optimized for high efficiency and purity, ensuring that the compound meets the stringent requirements for pharmaceutical and chemical research applications .
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-7-chloroisoquinoline-1-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the isoquinoline ring.
Coupling Reactions: It is commonly used in coupling reactions such as Suzuki–Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Halogenating Agents: Such as N-bromosuccinimide (NBS) and thionyl chloride (SOCl) for introducing bromine and chlorine atoms.
Reducing Agents: Such as lithium aluminum hydride (LiAlH) for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with arylboronic acids yield biaryl compounds, while substitution reactions can introduce various functional groups into the isoquinoline ring .
Aplicaciones Científicas De Investigación
4-Bromo-7-chloroisoquinoline-1-carbonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Bromo-7-chloroisoquinoline-1-carbonitrile involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
7-Bromo-1-chloroisoquinoline: A closely related compound with similar structural features but lacking the nitrile group.
4-Bromoisoquinoline: Another related compound with only a bromine atom attached to the isoquinoline ring.
Uniqueness
4-Bromo-7-chloroisoquinoline-1-carbonitrile is unique due to the presence of both bromine and chlorine atoms along with a nitrile group, which imparts distinct reactivity and selectivity. This makes it a valuable intermediate in the synthesis of complex molecules and a versatile tool in various research applications .
Propiedades
Fórmula molecular |
C10H4BrClN2 |
|---|---|
Peso molecular |
267.51 g/mol |
Nombre IUPAC |
4-bromo-7-chloroisoquinoline-1-carbonitrile |
InChI |
InChI=1S/C10H4BrClN2/c11-9-5-14-10(4-13)8-3-6(12)1-2-7(8)9/h1-3,5H |
Clave InChI |
IWXWHUPTFUDBKJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1Cl)C(=NC=C2Br)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


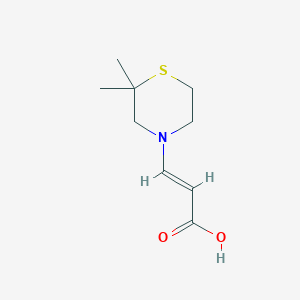
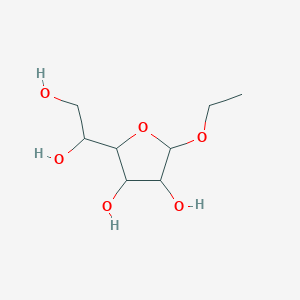
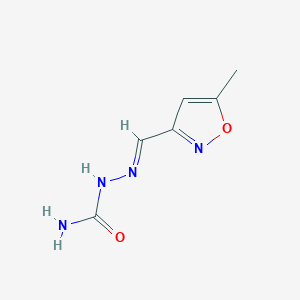

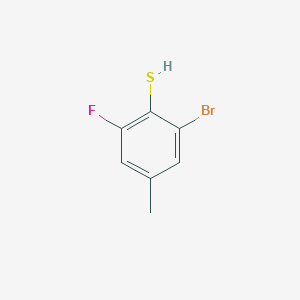
![2-(4-(Hydroxymethyl)benzo[d]oxazol-2-yl)acetonitrile](/img/structure/B15205112.png)
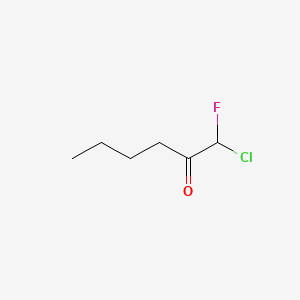
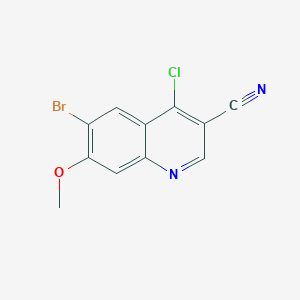

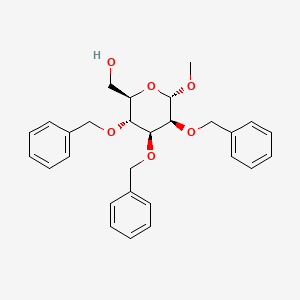
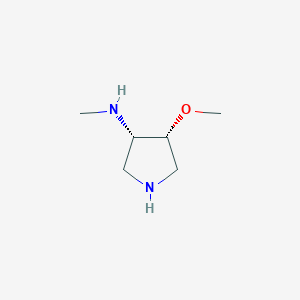
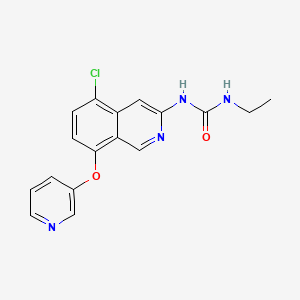
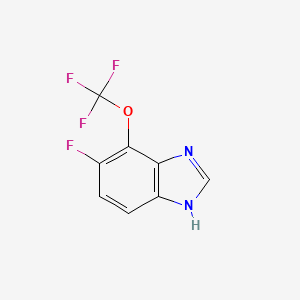
![(3R,3AS,6aR)-3-isopropylhexahydro-1H-cyclopenta[c]furan-1-one](/img/structure/B15205160.png)
